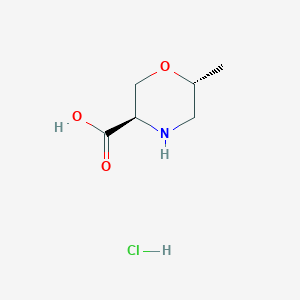

rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride

CAS No.: 2059909-93-0

Cat. No.: VC6060732

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059909-93-0 |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 |

| IUPAC Name | (3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |

| Standard InChI Key | MXADEJLMYVKMKS-TYSVMGFPSA-N |

| SMILES | CC1CNC(CO1)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₆H₁₂ClNO₃, with a molar mass of 181.62 g/mol. Its IUPAC name, (3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, reflects the stereochemical configuration at positions 3 and 6 of the morpholine ring. The racemic designation ("rac") indicates an equal mixture of enantiomers, though synthetic routes often target specific stereoisomers to optimize pharmacological profiles .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 2059909-93-0 |

| Molecular Formula | C₆H₁₂ClNO₃ |

| Molecular Weight | 181.62 g/mol |

| SMILES | CC1CNC(CO1)C(=O)O.Cl |

| InChIKey | MXADEJLMYVKMKS-TYSVMGFPSA-N |

| Solubility | Not publicly disclosed |

The hydrochloride salt formation improves crystallinity and stability, critical for storage and formulation in drug discovery.

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1) confirms its stereochemical assignment. Computational models predict a collision cross-section (CCS) of 129.9 Ų for the [M+H]+ adduct, aiding mass spectrometry characterization .

Synthesis and Stereochemical Control

Retrosynthetic Strategies

Synthetic routes to this morpholine derivative prioritize stereochemical fidelity. A representative pathway involves:

-

Borane Reduction: Starting from racemic amino acids (e.g., rac-5a/b), borane reduces carboxyl groups to alcohols .

-

Chloroacylation: Treatment with chloroacetyl chloride forms chloroacylated intermediates (rac-7a/b) .

-

Cyclization: Base-mediated cyclization (e.g., t-BuOK) yields morpholin-5-one derivatives (rac-8a/b) .

-

Amidine Formation: Lawesson’s reagent converts thioamides to amidines, followed by Boc protection .

Table 2: Critical Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Borane Reduction | BH₃·THF, 0°C to RT | 85% |

| Chloroacylation | ClCH₂COCl, Et₃N, CH₂Cl₂ | 78% |

| Cyclization | t-BuOK, THF, reflux | 65% |

Stereochemical Resolution

Chiral stationary phase chromatography (e.g., Chiralpak IA) separates enantiomers post-synthesis. The (3R,6R) configuration is favored in BACE1 inhibitors due to optimal hydrogen bonding with catalytic aspartate residues .

Applications in Drug Discovery

BACE1 Inhibition for Alzheimer’s Disease

The compound’s 1,4-oxazine core is a structural motif in BACE1 inhibitors like NB-360. Modifications at the 6-position (e.g., CF₃ or CH₃ groups) adjust pKa (~7.1) and reduce P-glycoprotein efflux, enhancing blood-brain barrier penetration .

Table 3: Pharmacological Profile of Analogues

| Derivative | BACE1 IC₅₀ (nM) | Aβ42 Reduction (nM) |

|---|---|---|

| (3R,6R)-38a | 22 | 4.1 |

| (3R,6R)-38b | 18 | 3.8 |

Medicinal Chemistry Building Block

The carboxylic acid group enables conjugation to peptide backbones, while the morpholine ring enhances solubility and metabolic stability. Recent work explores its use in protease-activated receptor (PAR) antagonists and kinase inhibitors .

Biological Activity and Mechanism

Enzymatic Inhibition

The (3R,6R) stereoisomer exhibits nanomolar affinity for BACE1 by forming a hydrogen-bonding network with Asp32 and Asp228. Fluorine substitutions on the aryl ring improve potency 2.5-fold by lowering pKa and reducing off-target binding .

Pharmacokinetics

-

Metabolic Stability: >90% remaining after 1 h in human liver microsomes .

-

Brain Penetration: Log BB = -0.3, indicating moderate CNS availability .

Future Directions

Ongoing studies aim to:

-

Optimize substituents at C6 to balance potency and solubility.

-

Develop enantioselective syntheses to eliminate racemic mixtures.

-

Explore prodrug strategies for enhanced oral bioavailability.

This compound’s unique stereochemical and functional properties position it as a cornerstone in next-generation CNS therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume